1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity LogP Physicochemical profiling

1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1251362-80-7) is a heterocyclic compound comprising a 1,2,3-triazole core substituted at N1 with a 2-hydroxybutyl chain and at C4 with a carboxylic acid group. The compound has a molecular weight of 185.18 g/mol, a predicted LogP of 0.31, five hydrogen bond acceptors, two hydrogen bond donors, and one asymmetric carbon atom.

Molecular Formula C7H11N3O3
Molecular Weight 185.183
CAS No. 1251362-80-7
Cat. No. B2528945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1251362-80-7
Molecular FormulaC7H11N3O3
Molecular Weight185.183
Structural Identifiers
SMILESCCC(CN1C=C(N=N1)C(=O)O)O
InChIInChI=1S/C7H11N3O3/c1-2-5(11)3-10-4-6(7(12)13)8-9-10/h4-5,11H,2-3H2,1H3,(H,12,13)
InChIKeyJPNAVVCKSPLBIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1251362-80-7): A Chiral 1,2,3-Triazole Building Block with Differentiated Lipophilicity for Medicinal Chemistry and Chemical Biology Procurement


1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1251362-80-7) is a heterocyclic compound comprising a 1,2,3-triazole core substituted at N1 with a 2-hydroxybutyl chain and at C4 with a carboxylic acid group. The compound has a molecular weight of 185.18 g/mol, a predicted LogP of 0.31, five hydrogen bond acceptors, two hydrogen bond donors, and one asymmetric carbon atom . It is supplied as a research chemical with certified purity (95–98%) and analytical documentation including NMR, HPLC, and GC traces .

Why 1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by Common 1,2,3-Triazole-4-carboxylic Acid Analogs


The specific substitution pattern of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is the principal driver of its physicochemical and stereochemical profile. Shorter-chain analogs such as 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid are substantially more hydrophilic (LogP –1.03 vs. 0.31) , altering solubility, membrane permeability, and protein binding. The unsubstituted parent 1H-1,2,3-triazole-4-carboxylic acid differs even more dramatically (LogP –0.50) . Analogs lacking the secondary alcohol, such as 1-butyl-1H-1,2,3-triazole-4-carboxylic acid, cannot participate in the same hydrogen-bond donor interactions (molecular formula C7H11N3O2 vs. C7H11N3O3) and lack the chiral center present in the 2-hydroxybutyl chain. The single asymmetric carbon atom (sp3-hybridized, confirmed by the canonical SMILES CCC(O)CN1C=C(C(=O)O)N=N1) renders 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid amenable to enantiomeric resolution—a property absent in the most common achiral analogs. These cumulative differences mean that substitution without rigorous validation would introduce uncontrolled variables in any structure–activity relationship study, click-chemistry conjugation, or pharmacophore design campaign.

Quantitative Differentiation Evidence for 1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1251362-80-7) Against Closest Structural Analogs


LogP Shift of +1.34 Units versus the 2-Hydroxyethyl Analog Reflects a Meaningful Lipophilicity Gain for Membrane Penetration and Protein Binding

The partition coefficient (LogP) of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid is 0.31 (predicted), as reported by Fluorochem . In contrast, the one-methylene-shorter analog 1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid has a LogP of –1.03 (computational chemistry data from Chemscene) . The difference of +1.34 LogP units indicates a >20-fold increase in lipophilicity for the hydroxybutyl derivative, which is expected to translate into enhanced passive membrane permeability and higher plasma-protein binding. The parent 1H-1,2,3-triazole-4-carboxylic acid, which lacks any N1 substituent, has an intermediate LogP of approximately –0.50 , confirming that the 2-hydroxybutyl chain is the key lipophilicity driver.

Lipophilicity LogP Physicochemical profiling

Presence of One Asymmetric Carbon Atom Enables Enantiomeric Differentiation Absent in Achiral Triazole-4-carboxylic Acid Building Blocks

1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid contains a single stereocenter at the C2 position of the hydroxybutyl chain, as confirmed by the vendor-reported value "Asymmetric Atoms: 1" and the canonical SMILES CCC(O)CN1C=C(C(=O)O)N=N1 where the carbon bearing the hydroxyl group (C2 of the butyl chain) is sp3-hybridized and tetrahedral . The most common comparator building blocks—1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid, 1-butyl-1H-1,2,3-triazole-4-carboxylic acid, and 1H-1,2,3-triazole-4-carboxylic acid—are all achiral [1]. This stereogenic center permits resolution into enantiomers (e.g., via chiral HPLC or diastereomeric salt formation) and consequent exploration of enantioselective biological activity, a capability not available with achiral analogs.

Chirality Asymmetric synthesis Enantiomeric resolution

Straightforward Synthetic Accessibility via Grignard-Mediated Carboxylation of 4,5-Dibromo-1H-1,2,3-triazole Intermediates

A general preparative method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids is disclosed in patent US20180029999A1 [1]. The route proceeds through a 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediate, which undergoes sequential Grignard-mediated debromination followed by carboxylation with CO₂ to install the C4 carboxylic acid. The 1-substituent is introduced at the outset, making the route applicable to the 2-hydroxybutyl derivative. Although the patent does not single out the target compound as a worked example, the reaction scope explicitly encompasses 1-alkyl and 1-hydroxyalkyl substituents. Vendor-supplied material is available in 50 mg to gram quantities with 95–98% purity and full analytical characterization (NMR, HPLC, GC) , indicating that the method has been reduced to practice at commercial scale.

Synthetic chemistry Process chemistry Triazole functionalization

Hydroxybutyl-Substituted 1,2,3-Triazole Scaffolds Demonstrate Anti-Inflammatory and Cholinesterase Inhibitory Activity in Fused Polycyclic Systems

In a 2022 study of naphtho/thienobenzo-triazole hybrids, compounds bearing hydroxybutyl substituents on the triazole core were identified among the most active anti-inflammatory and cholinesterase inhibitors. Specifically, hydroxybutyl-substituted naphthotriazoles bearing additional chloro or methoxy groups achieved the best experimental results in the series, with the lead allyl-thienobenzotriazole photoproduct inhibiting eqBChE twice as potently as the clinical standard galantamine and strongly suppressing TNFα production in LPS-stimulated PBMCs [1]. Although the exact target compound (a monocyclic 1,2,3-triazole-4-carboxylic acid) was not tested in this study, the demonstrated contribution of the hydroxybutyl substituent to bioactivity in a structurally related triazole framework supports the rationale for selecting the hydroxybutyl-bearing building block over simpler alkyl chains when designing anti-inflammatory or cholinesterase-targeted libraries.

Anti-inflammatory activity Cholinesterase inhibition Medicinal chemistry

Highest-Value Application Scenarios for 1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1251362-80-7) Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity (LogP ~0.3) Without Resorting to Non-Triazole Scaffolds

In hit-to-lead programs where a baseline 1,2,3-triazole-4-carboxylic acid core has shown target engagement but suffers from excessive hydrophilicity (LogP ~ –0.5), the 2-hydroxybutyl derivative offers a +0.81 LogP shift into the range associated with improved passive permeability (LogP 0–1) . This is achieved without introducing aromatic substituents that would significantly increase molecular weight or topological polar surface area. The compound can be directly used as a carboxylic acid building block for amide coupling or ester formation, preserving the desirable H-bond donor/acceptor profile (5 HBA, 2 HBD) while enhancing membrane transit.

Enantioselective Chemical Biology Probe and Chiral Fragment Library Construction

The single asymmetric carbon atom at C2 of the hydroxybutyl chain qualifies this compound as the only chiral member among the commonly procured N1-alkyl-1,2,3-triazole-4-carboxylic acid building blocks. Procurement of the racemate followed by preparative chiral HPLC resolution enables construction of enantiomerically pure triazole fragments. Such fragments can be used in differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) screening to detect enantioselective target binding, a capability unavailable with the achiral 2-hydroxyethyl, butyl, or unsubstituted analogs.

Library Synthesis for Anti-Inflammatory and Cholinesterase Inhibitor Discovery Leveraging the Hydroxybutyl Pharmacophore

Evidence from naphtho/thienobenzo-triazole systems demonstrates that a hydroxybutyl substituent on the 1,2,3-triazole ring correlates with enhanced anti-inflammatory (TNFα suppression) and cholinesterase inhibitory activity [1]. 1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a versatile diversification point: the C4 carboxylic acid can be converted to amides, esters, hydrazides, or heterocycles, allowing systematic exploration of the hydroxybutyl-triazole chemotype in condensed-phase parallel synthesis or DNA-encoded library (DEL) formats.

Reproducible Multi-Gram Scale-Up for Preclinical Candidate Advancement

For programs that identify a promising hydroxybutyl-triazole hit, the existence of a patented, Grignard-based preparative method (US20180029999A1) [2] and the commercial availability of the building block from certified vendors with batch-specific QC data (NMR, HPLC, GC, purity ≥95%) provides a reliable transition path from discovery to preclinical supply. This reduces the risk of synthetic route redevelopment when scaling from milligram screening quantities to the gram-to-kilogram quantities required for in vivo PK, toxicology, and formulation studies.

Quote Request

Request a Quote for 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.